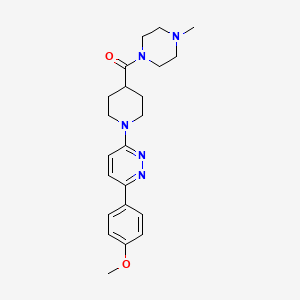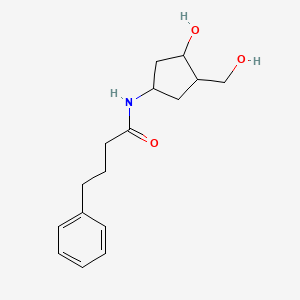
N-tert-butyl-4-(methylamino)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and development of benzamide derivatives and related compounds, such as N-tert-butyl-4-(methylamino)benzamide hydrochloride, have been of interest due to their diverse applications in materials science, pharmaceuticals, and organic synthesis. These compounds often feature in research focused on developing new chemical entities with unique properties or biological activities.
Synthesis Analysis
The synthesis of compounds related to this compound often involves multi-step reactions, including nucleophilic aromatic substitution and condensation processes. For example, polyamides with flexible main-chain ether linkages can be prepared from bis(ether-carboxylic acid) or bis(ether amine) derivatives through phosphorylation reactions with triphenyl phosphite and pyridine, showcasing the complexity and versatility of synthetic strategies in this chemical domain (Hsiao, Yang, & Chen, 2000).
Molecular Structure Analysis
The molecular structure of compounds in this category, such as ortho-linked polyamides or benzamide derivatives, can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses reveal the conformation, stereochemistry, and electronic properties essential for understanding the compound's reactivity and function.
Chemical Reactions and Properties
Benzamide derivatives participate in a range of chemical reactions, influenced by their functional groups and molecular structure. For example, the reactivity can be tailored through modifications at the nitrogen or carbonyl groups, enabling the synthesis of a wide variety of derivatives for different applications. The chemical properties, such as stability, reactivity with nucleophiles, and electrophilic substitution patterns, are crucial for designing synthetic pathways and predicting compound behavior in biological or material contexts.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are determined by the compound's molecular structure. Polymers derived from related monomers can exhibit high thermal stability and solubility in polar solvents, properties that are valuable for applications in materials science (Hsiao, Liou, & Wang, 2009).
Applications De Recherche Scientifique
Synthesis and Drug Development
- N-tert-butyl-4-(methylamino)benzamide hydrochloride derivatives have been explored in the synthesis of potential anticancer drugs. For instance, bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex has shown promising interactions with enzymes related to cancer, suggesting potential as an anticancer agent (Ruswanto et al., 2021).
- The compound has been used in the creation of novel benzamide derivatives, such as N-(4-tertbutylphenylcarbamoyl)benzamide, which exhibited cytotoxic activity against HeLa cells, indicating its potential as an anticancer agent (Purwanto et al., 2021).
Molecular Properties and Studies
- Research into the molecular properties of this compound and its derivatives has been conducted. For instance, studies on the FTIR (Fourier Transform Infrared Spectroscopy) of N-methyl and N-tert-butyl benzamide in various solvents have provided insights into solvent-solute interactions (Jovic et al., 2014).
- The compound's derivatives have also been used in organogel research, exploring the gelating properties of perylenetetracarboxylic diimides (Wu et al., 2011).
Potential Therapeutic Uses
- Some derivatives of this compound have shown promise in therapeutic applications. For example, the synthesis of compounds like 3,4,5-trihydroxy-N-alkyl-benzamide derivatives and their subsequent testing on colon carcinoma HCT-116 cells have indicated potential anticancer effects (Chan et al., 2018).
Safety and Hazards
“N-tert-butyl-4-(methylamino)benzamide hydrochloride” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Mécanisme D'action
Target of Action
The primary targets of N-tert-butyl-4-(methylamino)benzamide hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and performs its functions.
Propriétés
IUPAC Name |
N-tert-butyl-4-(methylamino)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-12(2,3)14-11(15)9-5-7-10(13-4)8-6-9;/h5-8,13H,1-4H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQJPSSJAKRRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)
![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)
![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)



